Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate is an organic compound classified as a hydroxy ester. It features a hydroxyl group and an ethyl ester moiety, which are characteristic of this class of compounds. The presence of a fluorinated phenyl group enhances its potential biological activity and reactivity, making it a subject of interest in various scientific fields.
The compound can be synthesized through several methods, primarily involving the reaction of ethyl acetoacetate with 4-fluorobenzaldehyde, among other precursors. It is available commercially and is often utilized in research settings for its chemical properties and biological applications.
Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate falls under the category of esters, specifically hydroxy esters, due to the presence of both an ester and a hydroxyl functional group. Its chemical structure can be represented by the molecular formula and has a molecular weight of approximately 210.2 g/mol.
The synthesis of Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate typically involves a multi-step process:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and safety during production. These reactors allow for better control over reaction parameters, leading to higher yields and reduced byproduct formation.
The molecular structure of Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate includes:
Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions. These reactions are typically conducted under controlled temperatures and pressures to achieve desired products.
The mechanism of action for Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine enhances its ability to form strong hydrogen bonds, potentially increasing its potency as an inhibitor or activator of specific enzymes or receptors. This interaction leads to modulation of biological pathways, which may be beneficial in therapeutic applications.
Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate has several scientific applications:
This compound's unique structure and properties make it a valuable asset in both academic research and industrial applications, contributing to advancements in chemistry and biomedicine.
Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate, a key β-hydroxy ester intermediate for pharmaceuticals like (R)-tomoxetine, is efficiently synthesized via Me₂Zn-mediated enantioselective Reformatsky reactions. This method enables the addition of in situ-generated zinc enolates from ethyl iodoacetate to 4-fluorobenzaldehyde. The reaction proceeds under mild conditions (0°C, anhydrous solvents) and achieves excellent stereoselectivity (up to 96% ee) and high yields (up to 95%) for aryl aldehydes, including those bearing halogen substituents. Mechanistically, Me₂Zn undergoes oxidation in air to generate methyl radicals, which facilitate the formation of reactive zinc enolates. These enolates then undergo nucleophilic addition to the aldehyde carbonyl, with stereochemistry dictated by a chiral prolinol ligand [1].
Table 1: Scope for 4-Fluorobenzaldehyde in Reformatsky Reactions
Electrophile | Product | Yield (%) | ee (%) |
---|---|---|---|
4-Fluorobenzaldehyde | Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate | 88–95 | 93–96 |
Chiral prolinol ligands (e.g., L5–L8) are critical for achieving high enantioselectivity in this synthesis. These readily available ligands coordinate with zinc to form a rigid chiral environment that directs the aldehyde’s re-face or si-face approach. For 4-fluorobenzaldehyde, ligands L5 and L6 prove optimal, enabling ee values of 93–96% under standard conditions. Structural features of prolinols—such as the pyrrolidine ring’s chirality and substituents on the hydroxyl group—suppress competing racemic pathways by enforcing a bidentate zinc coordination mode. This coordination generates a well-defined chiral pocket that positions the aldehyde electrophile for asymmetric induction [1].
Optimization studies reveal that diethyl ether (Et₂O) is the superior solvent, balancing enolate reactivity and ligand stability while achieving 96% ee (Table 2). Stoichiometric adjustments are equally critical: increasing Me₂Zn to 8.0 equivalents and the prolinol ligand (L5) to 40 mol % maximizes yield (95%) and enantioselectivity. Lower temperatures (0°C to –10°C) further minimize background reactions. Notably, polar solvents (THF, CH₃CN) reduce ee by weakening zinc-ligand coordination, while non-polar solvents (toluene, hexane) impede enolate formation [1].
Table 2: Solvent and Stoichiometry Optimization for 4-Fluorobenzaldehyde
Entry | Solvent | L5 (mol %) | Me₂Zn (equiv) | Temp (°C) | Yield (%) | ee (%) |
---|---|---|---|---|---|---|
1 | THF | 20 | 4.0 | 0 | 90 | 77 |
2 | Toluene | 20 | 4.0 | 0 | 93 | 75 |
3 | Et₂O | 20 | 4.0 | 0 | 94 | 93 |
4 | Et₂O | 40 | 8.0 | 0 | 95 | 96 |
5 | Et₂O | 40 | 8.0 | –10 | 93 | 90 |
The gram-scale synthesis (0.5 mol scale) of ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate confirms industrial viability. Using optimized conditions (40 mol % L5, 8.0 equiv Me₂Zn in Et₂O), the reaction delivers 88–95% yield and 93–96% ee without chromatography. Key advantages include:
Table 3: Key Intermediates in Pharmaceutical Synthesis
Compound | Application |
---|---|
Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate | Precursor to (R)-tomoxetine |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1